molecular formula C10H8ClF3O B14806983 4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene

4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B14806983
M. Wt: 236.62 g/mol
InChI Key: CPKNGBQWHQUWEB-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O and a molecular weight of 236.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is known for its high purity, typically not less than 98% .

Preparation Methods

The synthesis of 4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, starting with the appropriate benzene derivative. The synthetic route typically includes:

    Halogenation: Introduction of the chloro group to the benzene ring.

    Cyclopropanation: Addition of the cyclopropoxy group.

    Trifluoromethylation: Incorporation of the trifluoromethyl group.

The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The cyclopropoxy group can participate in addition reactions, especially under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

  • 4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene
  • 4-Chloro-1-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene
  • 1-Chloro-2-(trifluoromethyl)benzene

These compounds share structural similarities but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

4-chloro-1-cyclopropyloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2

InChI Key

CPKNGBQWHQUWEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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